7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Overview and Significance in Heterocyclic Chemistry
7-Chloro-triazolo[1,5-a]pyridin-2-amine stands as a prominent member of the triazolopyridine family, representing a sophisticated fusion of triazole and pyridine ring systems with specific functional group modifications. The compound exhibits a molecular formula of C6H5ClN4 with a molecular weight of 168.58 grams per mole, featuring a chlorine atom at the 7-position and an amino group at the 2-position of the triazolopyridine core structure. This particular substitution pattern contributes to its unique chemical properties and biological activities that distinguish it from other heterocyclic compounds.
The significance of this compound in heterocyclic chemistry stems from its ability to serve as a versatile building block for constructing more complex molecular architectures. Triazolopyridines are recognized as privileged scaffolds in medicinal chemistry due to their capacity to interact with diverse biological targets through multiple binding modes. The presence of nitrogen atoms in both the triazole and pyridine rings provides numerous coordination sites for metal complexation and hydrogen bonding interactions, making these compounds valuable in coordination chemistry and materials science applications.
The structural diversity achievable through modifications of the triazolopyridine core has led to the development of numerous biologically active compounds. The triazolo[1,5-a]pyridine system specifically offers unique electronic properties and spatial arrangements that facilitate specific molecular recognition events. Research has demonstrated that compounds containing this scaffold exhibit remarkable potency against various therapeutic targets, with some derivatives showing nanomolar inhibitory activities.
The chemical stability and synthetic accessibility of 7-Chloro-triazolo[1,5-a]pyridin-2-amine make it an attractive starting material for further derivatization. The amino group at the 2-position provides a reactive site for coupling reactions, while the chlorine substituent can undergo nucleophilic substitution reactions to introduce diverse functional groups. This dual reactivity enables the synthesis of libraries of compounds for structure-activity relationship studies and optimization of biological properties.
Historical Context of Triazolopyridine Development
The development of triazolopyridine compounds has evolved significantly since their initial discovery, with 7-Chloro-triazolo[1,5-a]pyridin-2-amine representing a modern advancement in this field. The foundational work on triazolopyridines began with the recognition that heterocyclic compounds containing multiple nitrogen atoms could exhibit enhanced biological activities compared to their carbocyclic counterparts. Early research focused on understanding the electronic properties and reactivity patterns of these fused ring systems.
The pharmaceutical significance of triazolopyridines became apparent with the development of trazodone, an antidepressant medication that contains a triazolopyridine-derived ring system. This breakthrough demonstrated the therapeutic potential of triazolopyridine scaffolds and stimulated extensive research into related compounds. The success of trazodone as a clinically approved medication validated the triazolopyridine framework as a viable platform for drug development.
Subsequent research efforts focused on exploring different substitution patterns and ring fusion modes to optimize biological activities. The triazolo[1,5-a]pyridine isomer emerged as particularly promising due to its favorable pharmacological properties and synthetic accessibility. Systematic studies revealed that specific substitutions on this core structure could dramatically influence biological activity, leading to the investigation of compounds like 7-Chloro-triazolo[1,5-a]pyridin-2-amine.
The evolution of synthetic methodologies has played a crucial role in advancing triazolopyridine chemistry. Early synthetic approaches often required harsh reaction conditions and resulted in limited yields. However, modern synthetic techniques, including microwave-assisted synthesis and catalyst-free reactions, have enabled more efficient preparation of triazolopyridine derivatives. These advances have facilitated the systematic exploration of structure-activity relationships and the development of optimized compounds for specific therapeutic applications.
Contemporary research has expanded beyond traditional pharmaceutical applications to explore triazolopyridines in areas such as materials science, coordination chemistry, and photochemistry. The unique electronic properties of these compounds make them suitable for applications in fluorescence sensing, photovoltaic devices, and catalysis. This diversification has reinforced the importance of fundamental research on compounds like 7-Chloro-triazolo[1,5-a]pyridin-2-amine in driving innovation across multiple scientific disciplines.
Classification and Nomenclature
The systematic classification of 7-Chloro-triazolo[1,5-a]pyridin-2-amine requires understanding the complex nomenclature system for fused heterocyclic compounds. The compound belongs to the broader class of triazolopyridines, which are characterized by the fusion of a triazole ring with a pyridine ring. The specific designation triazolo[1,5-a]pyridine indicates the connectivity pattern between the two ring systems, where the triazole ring is attached to the pyridine ring through positions 1 and 5 of the triazole and position a of the pyridine.
The numbering system for this compound follows International Union of Pure and Applied Chemistry conventions, where the triazole ring is numbered starting from the nitrogen atom adjacent to the fusion point. The chlorine substituent is located at position 7 of the fused ring system, while the amino group occupies position 2. This specific substitution pattern is crucial for the compound's chemical and biological properties.
Alternative nomenclature systems may refer to this compound using different naming conventions. The compound can also be designated as 2-amino-7-chloro-triazolo[1,5-a]pyridine, emphasizing the functional groups present. Chemical databases often use various synonyms to ensure comprehensive indexing and retrieval of information about the compound.
The classification within the heterocyclic compound family places 7-Chloro-triazolo[1,5-a]pyridin-2-amine as a bicyclic nitrogen-containing heterocycle with specific electronic and steric properties. The presence of four nitrogen atoms in the molecular structure contributes to its classification as a highly nitrogenous heterocycle, which typically exhibits enhanced biological activity compared to compounds with fewer nitrogen atoms.
Structural isomerism is an important consideration in triazolopyridine chemistry, as different fusion patterns can result in compounds with markedly different properties. The triazolo[1,5-a]pyridine isomer represented by this compound differs from related systems such as triazolo[4,3-a]pyridine or triazolo[1,5-a]pyridine in terms of electronic distribution and potential biological activities.
Research Importance and Applications
The research importance of 7-Chloro-triazolo[1,5-a]pyridin-2-amine extends across multiple scientific disciplines, reflecting its versatility as a molecular scaffold and its potential for therapeutic applications. In medicinal chemistry, this compound serves as a key intermediate in the synthesis of biologically active molecules with diverse therapeutic targets. Recent studies have demonstrated that triazolopyridine derivatives containing similar structural features exhibit significant inhibitory activities against various enzymes and receptors involved in disease pathways.
Research applications in enzyme inhibition have revealed the compound's potential as a scaffold for developing inhibitors of tyrosyl-deoxyribonucleic acid phosphodiesterase 2, an enzyme involved in deoxyribonucleic acid repair mechanisms. Structure-activity relationship studies have shown that modifications to the triazolopyridine core can significantly enhance inhibitory potency, with some derivatives achieving inhibitory concentration 50 values below 50 micromolar. This research has important implications for cancer therapy, as inhibiting deoxyribonucleic acid repair enzymes can sensitize cancer cells to chemotherapy treatments.
| Research Application | Target | Activity Range | Reference Study Focus |
|---|---|---|---|
| Enzyme Inhibition | Tyrosyl-deoxyribonucleic acid phosphodiesterase 2 | Inhibitory concentration 50 < 50 μM | Cancer sensitization therapy |
| Receptor Antagonism | Muscarinic acetylcholine receptor subtype 5 | Inhibitory concentration 50 = 20 nM | Neurological disorders |
| Inverse Agonism | Retinoic acid receptor-related orphan receptor gamma t | Inhibitory concentration 50 = 41 nM | Autoimmune diseases |
The compound's significance in neuroscience research stems from its structural similarity to known muscarinic acetylcholine receptor antagonists. Triazolopyridine-based compounds have shown exceptional potency as muscarinic acetylcholine receptor subtype 5 antagonists, with some derivatives exhibiting inhibitory concentration 50 values of 20 nanomolar and greater than 500-fold selectivity against other muscarinic receptor subtypes. This selectivity profile makes such compounds valuable tools for studying the physiological functions of specific receptor subtypes and developing targeted therapies for neurological and psychiatric disorders.
Synthetic methodology research has utilized 7-Chloro-triazolo[1,5-a]pyridin-2-amine as a model compound for developing improved synthetic routes to triazolopyridine derivatives. Microwave-mediated synthesis approaches have demonstrated the ability to prepare triazolopyridine compounds under catalyst-free and additive-free conditions, representing a more environmentally friendly approach to heterocyclic synthesis. These methodological advances have broad implications for pharmaceutical manufacturing and academic research.
The compound's role in materials science research focuses on its potential applications in fluorescence sensing and photochemistry. The electronic properties of the triazolopyridine core make it suitable for incorporation into molecular devices and sensors. Theoretical studies using time-dependent density functional theory calculations have provided insights into the excited state properties of triazolopyridine derivatives, informing the design of compounds for specific photochemical applications.
Coordination chemistry applications leverage the multiple nitrogen atoms present in 7-Chloro-triazolo[1,5-a]pyridin-2-amine for metal complexation. The compound can function as a multidentate ligand, forming stable complexes with various metal ions. These coordination compounds have potential applications in catalysis, materials science, and as molecular probes for biological systems. The ability to fine-tune the electronic properties of metal complexes through ligand modification makes this compound valuable for developing specialized catalytic systems.
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHYMMHZAWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676927 | |
| Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131410-85-9 | |
| Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131410-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Preparation Methods
Microwave-Mediated Catalyst-Free Synthesis
A recent eco-friendly and efficient method involves a microwave-mediated, catalyst-free tandem reaction between enaminonitriles and benzohydrazides to construct 1,2,4-triazolo[1,5-a]pyridines, which can be adapted for the chloro-substituted derivative:
- Reaction Conditions: Microwave irradiation in toluene at elevated temperatures (~120 °C) without catalysts or additives.
- Mechanism: The process involves transamidation of enaminonitriles with hydrazides, nucleophilic addition to nitrile groups, and intramolecular cyclization to form the fused triazolo ring.
- Advantages: Short reaction times, good to excellent yields, broad substrate scope, and avoidance of toxic catalysts or oxidants.
- Solvent Screening: Pyridine, chlorobenzene, and xylene were found effective solvents for this reaction, with chlorobenzene giving yields up to 79% for related compounds.
-
- Enaminonitrile undergoes transamidation with benzohydrazide forming intermediate A.
- Intramolecular nucleophilic attack on the nitrile group leads to intermediate B.
- Condensation and dehydration yield the final triazolopyridine product.
This method can be adapted for 7-chloro-substituted substrates to yield 7-Chloro-triazolo[1,5-a]pyridin-2-amine.
Cyclocondensation from Substituted Aminopyridines
Another classical approach involves cyclocondensation of substituted aminopyridines with appropriate nitrile or hydrazide reagents:
- Starting Materials: 4-chloro-2-aminopyridine derivatives or related precursors.
- Reagents: Nitriles or hydrazides that facilitate ring closure to form the triazolo ring.
- Conditions: Reflux in acetic acid or other suitable solvents to promote cyclization.
- Post-Synthetic Modifications: Chlorination may be introduced either before or after ring closure depending on the synthetic route.
This method is supported by literature on triazolo-pyrimidine analogs and related heterocycles, where chlorination and amination steps are carefully controlled to achieve the desired substitution pattern.
Oxidative Cyclization Using Transition Metal Catalysts
Earlier methods utilized transition metal catalysts such as CuBr to facilitate oxidative cyclization:
- Reagents: 2-Aminopyridine derivatives and nitriles.
- Catalysts: CuBr or heterogeneous Cu-Zn/Al-Ti catalysts.
- Oxidants: Atmospheric oxygen or stoichiometric oxidants like NaClO, Pb(OAc)4, or MnO2.
- Outcome: Formation of 1,2,4-triazolo[1,5-a]pyridines with good yields.
- Limitations: Use of metal catalysts and oxidants may introduce environmental and purification challenges.
Although effective, these methods are being superseded by catalyst-free or greener alternatives.
Preparation Data Table
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Microwave-mediated, catalyst-free | Enaminonitriles + Benzohydrazides | None | Microwave, 120 °C, 30 min | 75-85 | Eco-friendly, short reaction time |
| Cyclocondensation | 4-Chloro-2-aminopyridine + Nitriles | Acetic acid or similar solvent | Reflux, several hours | 60-80 | Classical approach |
| Oxidative cyclization | 2-Aminopyridine + Nitriles | CuBr, NaClO, Pb(OAc)4, MnO2 | Ambient to reflux, hours | 65-90 | Uses metal catalysts and oxidants |
Additional Notes on Preparation
- Solubility and Formulation: The compound’s solubility in DMSO, PEG300, Tween 80, and corn oil has been studied for in vivo formulations, indicating good compatibility with these solvents for biological testing preparations.
- Purification: Typical purification involves recrystallization or chromatographic methods to obtain analytically pure 7-Chloro-triazolo[1,5-a]pyridin-2-amine.
- Safety and Handling: Given the presence of chlorine and nitrogen-rich heterocycles, appropriate safety measures should be taken during synthesis and handling.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C7
The chlorine atom at position 7 undergoes nucleophilic substitution under mild to moderate conditions. This reactivity is exploited to introduce diverse functional groups.
Mechanistic Insight : The electron-withdrawing triazole ring activates the C7 position for nucleophilic attack. Reactions proceed via a two-step addition-elimination pathway .
Functionalization of the C2 Amine Group
The primary amine at position 2 participates in acylation, alkylation, and condensation reactions.
Structural Impact : Acylation reduces basicity of the amine, altering solubility and binding affinity in medicinal chemistry applications .
Cross-Coupling Reactions
The chlorine substituent enables transition metal-catalyzed couplings after halogen exchange or direct activation.
Limitations : Direct use of C7-Cl for coupling is less efficient than Br/I analogs; halogen exchange (Cl → Br/I) is often required .
Cyclization and Ring Expansion
The amine group facilitates intramolecular cyclization to form polycyclic systems.
Computational Support : Density functional theory (DFT) studies confirm low activation barriers (ΔG‡ = 18–22 kcal/mol) for cyclization pathways .
Biological Activity Correlation
Derivatives of 7-chloro- triazolo[1,5-a]pyridin-2-amine exhibit structure-dependent bioactivity:
| Derivative Class | IC₅₀ (μM) | Target | Source |
|---|---|---|---|
| 7-Aryl analogs | 0.98–1.28 | c-Met/VEGFR-2 | |
| 2-Acetamide analogs | 2.4–5.6 | TDP2 inhibition | |
| 7-Alkynyl analogs | >10 | Influenza PA-PB1 |
SAR Trend : Electron-withdrawing groups at C7 enhance target binding, while bulky 2-substituents reduce cell permeability .
Scientific Research Applications
Medicinal Chemistry
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has shown promise in the development of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that certain analogs could selectively inhibit cancer cell growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agrochemicals
In the field of agrochemicals, this compound has been explored for its potential as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests suggests utility in crop protection.
Pesticidal Activity
Studies have shown that compounds with similar structures can act as effective insecticides by targeting specific enzymes critical for the survival of pests . This opens avenues for developing environmentally friendly agricultural products.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science.
Polymer Chemistry
Research indicates that this compound can be used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers may find applications in coatings and advanced materials .
Table 2: Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents, Antimicrobial agents |
| Agrochemicals | Pesticides and herbicides |
| Materials Science | Polymer synthesis |
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. These derivatives were tested against various cancer cell lines and showed promising results in inhibiting cell growth through apoptosis pathways .
Case Study 2: Agrochemical Development
In another study focused on agrochemical applications, researchers synthesized a series of triazole derivatives based on the core structure of this compound. The results indicated significant insecticidal activity against common agricultural pests .
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of enzymes like acetolactate synthase (AHAS), which is crucial for plant growth regulation . In medicinal applications, it may inhibit specific proteins or enzymes involved in disease pathways, such as CDK2 in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Pyridine vs. Pyrimidine Core : Pyrimidine derivatives (e.g., 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine) contain an additional nitrogen atom, enhancing hydrogen-bonding capacity and metabolic stability .
- Substituent Position : 5-Aryl substituents (e.g., 14j, 14k) improve JAK/HDAC inhibitory activity compared to unsubstituted analogs, with dichlorophenyl groups showing higher steric and electronic effects .
Chlorination Strategies
Coupling Reactions
- Aryl-Substituted Derivatives : Compounds like 14j and 14k are synthesized via Suzuki-Miyaura coupling or direct arylation, with yields influenced by steric hindrance (e.g., 44.8% for dichlorophenyl vs. 59.6% for fluorophenyl) .
Physicochemical and Environmental Considerations
- LogP and Solubility : Methoxy-substituted derivatives (e.g., 6-methoxy analog) have lower LogP values (0.25) compared to chloro/bromo analogs, improving aqueous solubility .
Biological Activity
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 1131410-85-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C6H5ClN4
- Molecular Weight : 168.58 g/mol
- Melting Point : 189-190 °C
- Toxicity : Classified as harmful if swallowed and causes skin irritation .
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. A notable method includes the use of carbamic acid derivatives . The synthetic route is crucial for producing compounds with desired biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In particular:
- Chlamydia Activity : This compound has shown selective activity against Chlamydia species, suggesting its utility as a starting point for developing new antibacterial agents .
- Bacterial Inhibition : It exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) reported in the range of 8 to 64 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cytotoxicity Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of similar triazole compounds have shown IC50 values ranging from 6.55 to 29.3 µM against breast and colon cancer cell lines . While specific data on this compound is limited, its structural analogs suggest promising anticancer properties.
Study on Antichlamydial Activity
A significant study investigated the antichlamydial activity of various triazole derivatives including this compound. The findings indicated that these compounds could effectively inhibit Chlamydia growth without exhibiting cytotoxicity in host cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar triazole compounds has revealed that modifications to the triazole ring significantly influence biological activity. For example:
- Amide Bond Restriction : The presence of an amide bond in certain derivatives enhanced their antibacterial properties due to improved binding interactions with bacterial targets .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimized synthetic routes for 7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do reaction conditions influence yield?
The synthesis of 7-chloro derivatives typically involves cyclization of appropriately substituted precursors. A general procedure includes refluxing N’-(2-amino-6-chloropyrimidin-4-yl)-benzohydrazide with bis(trimethylsilyl)acetamide (BSA) under argon for 12 hours, followed by purification via flash chromatography . Yield optimization requires precise temperature control during intermediate formation (e.g., ice methanol addition to quench reactions) and solvent selection for chromatography. Contradictions in reported yields (e.g., 44.8–84.3% in similar triazolopyridines) highlight the need for rigorous monitoring via TLC and adjustment of stoichiometric ratios .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic signals at δ 7.5–8.1 ppm for pyridine protons) and confirms substitution patterns .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching C₆H₅ClN₄) .
- X-ray crystallography : Resolves planar triazolopyridine ring geometry and chlorine/amine positioning, as demonstrated in structurally analogous compounds .
Q. How can nucleophilic aromatic substitution (NAS) be employed to modify the 7-chloro position?
The chlorine at the 7-position is susceptible to NAS with amines, alkoxides, or thiols. For example, coupling reactions with arylboronic acids under palladium catalysis enable the introduction of aryl/heteroaryl groups. Pre-activation of the chloro-substituted core with ligands like Pd(PPh₃)₄ in ethanol at 60°C is recommended for regioselective functionalization .
Advanced Research Questions
Q. What strategies address challenges in regioselectivity during the synthesis of 7-substituted triazolopyridines?
Regioselectivity issues arise from competing reactions at the 5- and 7-positions. Computational modeling (DFT) predicts electron density distribution, guiding precursor design. For example, steric hindrance from bulky substituents (e.g., 3,4-dimethoxybenzyl groups) directs reactions to the 7-position . Experimental validation via LC-MS and controlled reaction kinetics (e.g., slow reagent addition) minimizes byproducts .
Q. How do structural modifications of this compound impact its bioactivity in kinase inhibition?
Derivatization at the 2-amine (e.g., acylation) and 7-position (e.g., aryl substitution) enhances target affinity. For instance, introducing a 4-methylsulfonylphenyl group at the 7-position, as in CEP-33779, improves JAK2 inhibition (IC₅₀ < 50 nM) by optimizing hydrophobic interactions with kinase pockets . SAR studies should prioritize substituent electronic effects (e.g., electron-withdrawing groups for enhanced binding) .
Q. What analytical approaches resolve contradictions in reported pharmacological data for triazolopyridine derivatives?
Discrepancies in IC₅₀ values or mechanism-of-action claims require:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HER2+ vs. triple-negative breast cancer).
- Off-target profiling : Use kinase selectivity panels to confirm specificity .
- Metabolic stability testing : Assess cytochrome P450 interactions to differentiate true efficacy from artifact .
Methodological Considerations
Q. How can researchers design a robust protocol for scaling up 7-chloro-triazolopyridine synthesis?
Critical steps include:
Q. What computational tools predict the reactivity of this compound in multi-step syntheses?
- Molecular docking : Screens potential binding modes for drug design (e.g., AutoDock Vina).
- DFT calculations : Models transition states for NAS reactions, identifying rate-limiting steps .
- Retrosynthetic software (e.g., CAS SciFinder) : Proposes feasible routes using known intermediates like 4-chloropyridin-2-amine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
